N-Ethyl-3-(4-methoxyphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
690211-93-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-3-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-13-10-4-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
QAFBCCGDOZBQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Chemical Identity and Properties
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is a secondary amine with the chemical formula C12H19NO. Its structure features a p-methoxyphenyl group attached to a propyl chain, which is in turn bonded to an ethylamino group.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 3-(4-Methoxyphenyl)propan-1-amine (B1587534) bldpharm.com | N-ethyl-1-(4-methoxyphenyl)propan-2-amine chembk.com |
| CAS Number | 690211-93-9 epa.gov | 36397-23-6 | 14367-46-5 |
| Molecular Formula | C12H19NO | C10H15NO | C12H19NO |
| Molecular Weight | 193.29 g/mol | 165.23 g/mol | 193.29 g/mol |
| Boiling Point | Not available | Not available | 269.89 °C |
| Density | Not available | Not available | 0.943 g/mL |
| Physical Form | Not available | Liquid | Colorless to yellow liquid |
Chemical Reactivity and Mechanistic Investigations of N Ethyl 3 4 Methoxyphenyl Propan 1 Amine
Transformations of the Amine Functional Group
The nitrogen atom, with its lone pair of electrons and adjacent alkyl groups, is a hub of reactivity, participating in oxidation, nucleophilic attack, and other transformations.
The secondary amine group in N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is susceptible to oxidation. Anodic oxidation, for instance, typically proceeds via the loss of a single electron from the nitrogen atom to form a short-lived aminium radical cation intermediate. rsc.org This initial step is often the potential-determining step in electrochemical oxidations. rsc.org The stability of this radical cation is influenced by the electronic nature of the aromatic substituent; electron-donating groups on the phenyl ring can stabilize the intermediate. ntu.edu.tw
Following its formation, the aminium radical undergoes further reaction, commonly through the cleavage of a C-H bond on a carbon atom adjacent (alpha) to the nitrogen. rsc.org This deprotonation step is generally unselective, meaning that if there are different types of alpha-hydrogens, a mixture of products can be expected. rsc.org The resulting species can then be further oxidized, often leading to the formation of imines or enamines, which upon hydrolysis can yield carbonyl compounds like ketones or aldehydes. wikipedia.org
In the specific context of N-p-methoxyphenyl (PMP) amines, anodic oxidation serves as an effective deprotection strategy to cleave the N-aryl bond and liberate the primary amine. lookchem.com This process is conducted in an acidic medium, which has the advantage of protonating the resulting, more basic primary amine product, thereby protecting it from subsequent oxidation. lookchem.com
A summary of potential oxidation products is presented below.
| Starting Material | Oxidation Condition | Key Intermediate | Potential Final Product(s) |
| This compound | Electrochemical Oxidation | Aminium Radical Cation | Imine, Ketone (after hydrolysis) |
| N-p-methoxyphenyl protected amines | Anodic Oxidation (acidic) | Aminium Radical Cation | Deprotected primary amine, Quinone |
The secondary amine functional group is in a reduced state and does not typically undergo further reduction. However, reductive pathways are crucial for the synthesis of this compound and for its conversion into other amine derivatives. One of the most common synthetic methods is reductive amination. youtube.com This process involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. youtube.com
Furthermore, the secondary amine can be converted into a tertiary amine via reductive N-alkylation. This involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced by a suitable reducing agent like sodium borohydride (B1222165) to yield a tertiary amine.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| Ketone/Aldehyde | Primary Amine | Reductive Amination | Secondary Amine |
| This compound | Aldehyde/Ketone | Reductive N-Alkylation | Tertiary Amine |
The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups, which increases the electron density on the nitrogen. masterorganicchemistry.com However, this enhanced nucleophilicity can be tempered by steric hindrance. masterorganicchemistry.com
The nucleophilic character of the amine is evident in several key reaction types:
N-Alkylation: It can react with alkyl halides in a classic SN2 reaction to form tertiary ammonium (B1175870) salts. youtube.com
Reaction with Carbonyls: With ketones, it can form enamines, which are valuable synthetic intermediates. wikipedia.org
Acylation: It readily reacts with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amine group during other synthetic transformations. youtube.com
Michael Addition: As a nitrogen nucleophile, it can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com
The nucleophilicity is highly dependent on the reaction conditions. In some cases, intermolecular hydrogen bonding between amine molecules can lead to the formation of "dimer nucleophiles," which exhibit enhanced reactivity compared to the monomeric amine. sapub.org
Deaminative coupling reactions represent a modern synthetic strategy where an amine functional group is removed and replaced with another moiety, often facilitated by transition metal catalysis or photoredox conditions. While specific examples involving this compound are not prominently documented, the principles of such reactions with secondary amines are well-established. These transformations typically proceed through the generation of a radical intermediate from the amine. For instance, the amine can be converted into a more reactive species (like an N-photoredox active derivative) that, upon activation with light, can generate an α-amino radical, which then participates in coupling reactions.
Aromatic Ring Reactivity and Electronic Effects of Substituents
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by its two substituents: the p-methoxy group and the N-ethylpropan-1-amine chain. youtube.commasterorganicchemistry.com The methoxy (B1213986) group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring via resonance. The alkyl chain is a weak activating group through an inductive effect.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com
The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile.
Methoxy Group (-OCH₃): As a strong ortho, para-director, it strongly directs incoming electrophiles to the positions ortho to it (positions 3 and 5).
Alkyl Group (propylamine chain): This is a weak ortho, para-director.
Given that the methoxy group is at position 4 and the alkyl chain is at position 1, their directing effects are cooperative. The powerful methoxy group will dominate, directing substitution to positions 3 and 5.
Directing Effects in Electrophilic Aromatic Substitution
| Substituent on Ring | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -CH₂CH₂CH₂NHEt | 1 | Weakly Activating | Ortho, Para |
| -OCH₃ | 4 | Strongly Activating | Ortho, Para |
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the 3-substituted product (or a mixture of 3- and 5-substituted products, which are identical if the starting material is symmetric). masterorganicchemistry.com
Investigation of Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety
The functionalization of the aryl moiety of this compound through metal-catalyzed cross-coupling reactions represents a significant avenue for creating structural diversity and exploring the synthesis of novel derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the 4-methoxyphenyl (B3050149) group can be inferred from extensive research on analogous substrates, such as 4-haloanisoles. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for these transformations. wikipedia.org The electron-donating nature of the methoxy group on the aromatic ring generally influences the reactivity of the aryl halide, with iodides being more reactive than bromides, followed by chlorides. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Sonogashira Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a widely used method for the formation of C(sp)-C(sp²) bonds. rsc.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org Studies on 4-bromoanisole (B123540) demonstrate the feasibility of this transformation. For instance, the coupling of 4-bromoanisole with various alkynes can be achieved under different catalytic systems.
Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. These systems often employ specialized ligands to facilitate the catalytic cycle. For example, a catalyst system derived from a palladium precursor and a sterically demanding phosphine (B1218219) ligand has been shown to be effective for the coupling of aryl bromides at room temperature. organic-chemistry.org
Below is a table summarizing representative conditions for the Sonogashira coupling of 4-haloanisoles with various alkynes, which can serve as a model for the reactivity of the aryl moiety in this compound derivatives.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / DTBPPS | CsOH | MeCN/H₂O | RT | 87 |
| 4-Chloroanisole (B146269) | Phenylacetylene | Pd₂(dba)₃ / t-Bu₃P | Cs₂CO₃ | Dioxane | 80 | 95 |
| 4-Bromoanisole | 3-Butyn-1-ol | Pd(OAc)₂ / DTBPPS | CsOH | MeCN/H₂O | RT | 74 |
Data compiled from analogous reactions reported in the literature. organic-chemistry.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. tcichemicals.com This reaction is widely employed for the synthesis of biaryl compounds. The reactivity of haloanisoles in Suzuki couplings has been well-established. For example, 4-iodoanisole (B42571) readily couples with phenylboronic acid in the presence of a palladium catalyst and a base. rsc.org
The choice of ligand is critical for the success of Suzuki couplings, especially with less reactive aryl chlorides. Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
The following table presents data from Suzuki-Miyaura couplings of haloanisoles, providing a predictive framework for the functionalization of the target compound.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | C–SH–Pd | K₂CO₃ | EtOH | 100 | >95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / DTBPPS | Na₂CO₃ | MeCN/H₂O | RT | 94 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 98 |
Data compiled from analogous reactions reported in the literature. organic-chemistry.orgrsc.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The amination of 4-haloanisoles has been demonstrated with a variety of amines, including primary and secondary amines.
The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used. For instance, the coupling of 4-chloroanisole with diphenylamine (B1679370) can be achieved using a Pd₂(dba)₃/tBu₃P·HBF₄ catalyst system. libretexts.org Similarly, the reaction of 4-bromoanisole with morpholine (B109124) proceeds efficiently with an (NHC)Pd(allyl)Cl catalyst. organic-chemistry.org
The table below illustrates typical conditions for the Buchwald-Hartwig amination of haloanisoles.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | High |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 90 |
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 93 |
Data compiled from analogous reactions reported in the literature. organic-chemistry.orglibretexts.org
Other Cross-Coupling Reactions
Beyond the aforementioned transformations, other metal-catalyzed cross-coupling reactions can be envisaged for the functionalization of the aryl moiety. The Heck reaction , which couples an aryl halide with an alkene, offers a route to introduce vinyl groups. acsgcipr.org For example, the reaction of 4-bromoanisole with butyl acrylate (B77674) has been reported.
Furthermore, palladium-catalyzed cyanation of aryl halides provides a direct method to introduce a nitrile group, which is a versatile precursor for other functional groups such as carboxylic acids and amines. The cyanation of 4-bromoanisole has been successfully achieved using zinc cyanide as the cyanide source.
These examples underscore the broad potential for modifying the 4-methoxyphenyl group within this compound, enabling the synthesis of a wide array of derivatives for further investigation.
Quantum Chemical Investigations of Molecular Structure and Conformation
No published studies were found that specifically detail the quantum chemical investigations of the molecular structure and conformation of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
There are no available research findings or data tables from DFT calculations detailing the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound.
Molecular Mechanics (MM2) and Semi-Empirical Methods for Conformational Landscapes
A search for studies utilizing MM2 or semi-empirical methods to map the conformational landscapes of this compound did not yield any specific results.
Electronic Structure and Reactivity Descriptors
No literature is available that describes the electronic structure and reactivity descriptors for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Specific HOMO-LUMO energy values, energy gaps, or visualizations of the frontier molecular orbitals for this compound have not been reported in the searched scientific literature.
Charge Distribution and Electrostatic Potential Surfaces
There are no published data or visualizations concerning the charge distribution or molecular electrostatic potential (MEP) surfaces for this compound.
Prediction of Reaction Sites and Regioselectivity
No computational studies predicting the reactive sites for nucleophilic or electrophilic attack or the regioselectivity of reactions involving this compound were found.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be correlated with experimental findings to validate both the computational methods and the experimental data. This synergy is crucial for the detailed characterization of molecular structures.
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. openaccesspub.org These calculations are typically performed on the optimized geometry of the molecule. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. openaccesspub.org
To illustrate the correlation between experimental and computational NMR data, a study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine showcased a strong linear correlation between the experimental and calculated ¹H and ¹³C NMR chemical shifts, validating the computational approach used. openaccesspub.org Such a correlation would be expected for this compound as well.
Table 1: Representative Experimental ¹³C NMR Chemical Shifts for Compounds Containing the 3-(4-methoxyphenyl)propan- Moiety This table is generated based on data from analogous compounds to provide an illustrative example, as direct computational data for the target molecule is not available.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Methoxy (CH₃O-) | 55.0 - 56.0 |
| Aromatic C-O | 158.0 - 160.0 |
| Aromatic C (ipso) | 130.0 - 133.0 |
| Aromatic C-H | 113.0 - 130.0 |
| Propyl Chain | 25.0 - 50.0 |
| Ethyl Chain | 15.0 - 50.0 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and elucidating molecular structure. DFT calculations are exceptionally useful for computing the vibrational frequencies and intensities of a molecule. openaccesspub.org The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and deficiencies in the computational method, leading to a better agreement with experimental spectra.
For a molecule like this compound, key vibrational modes would include:
N-H stretching of the secondary amine, typically observed in the range of 3300-3500 cm⁻¹.
C-H stretching of the aromatic ring and the aliphatic ethyl and propyl chains, usually found between 2850 and 3100 cm⁻¹.
C=C stretching of the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.
C-N stretching of the amine, which is expected in the 1000-1200 cm⁻¹ range.
C-O stretching of the methoxy group, with characteristic bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
A detailed vibrational analysis involves not only the prediction of frequencies but also the assignment of each mode based on the Potential Energy Distribution (PED). This allows for a definitive correlation between the calculated and observed spectral bands. openaccesspub.org
Table 2: Predicted and Representative Experimental Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative and based on typical frequency ranges and data from similar compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Scaled) | Representative Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3400 | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2970 |
| C=C Aromatic Stretch | 1450 - 1610 | 1450 - 1610 |
| Asymmetric C-O-C Stretch | 1240 - 1260 | 1240 - 1260 |
| Symmetric C-O-C Stretch | 1020 - 1050 | 1020 - 1040 |
| C-N Stretch | 1080 - 1220 | 1080 - 1220 |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. rsc.org These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths (f), which are related to the intensity of the absorption bands. nih.gov
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the 4-methoxyphenyl chromophore. The presence of the electron-donating methoxy group and the amine group can influence the energy of these transitions. The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate predictions that correlate well with experimental spectra measured in solution. nih.gov
A typical TD-DFT study would involve optimizing the ground state geometry of the molecule, followed by the calculation of the first several excited states. The results would allow for the assignment of the observed absorption bands to specific electronic transitions, such as the HOMO → LUMO transition. For aromatic compounds, absorption bands are typically observed in the 200-400 nm range. researchgate.net
Table 3: Illustrative Predicted UV-Vis Absorption Data for a Methoxyphenyl-containing Compound This table is based on general principles and data from analogous compounds as specific TD-DFT data for the target molecule is not available.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~ 275 | > 0.1 | HOMO → LUMO | π → π* |
| ~ 220 | > 0.2 | HOMO-1 → LUMO | π → π* |
Conclusion
Carbon-Nitrogen Bond Formation Strategies
The creation of C-N bonds is a fundamental transformation in organic synthesis. For structures like this compound, this can be achieved by either forming the bond between the ethyl group and the nitrogen atom or the propoxyphenyl group and the nitrogen atom. The two major approaches discussed herein are reductive amination, which builds the amine by reacting a carbonyl compound with an amine, and nucleophilic substitution, where an amine precursor is alkylated.
Reductive Amination Protocols in Amine Synthesis
Reductive amination is a highly efficient and widely used one-pot method for preparing primary, secondary, and tertiary amines from aldehydes or ketones. wikipedia.orgstackexchange.com For the synthesis of this compound, the logical precursors would be 3-(4-methoxyphenyl)propanal (B1589263) and ethylamine. The process involves the initial reaction of the aldehyde and the primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. wikipedia.orgsigmaaldrich.com This method is often preferred over direct alkylation as it can prevent the common issue of overalkylation. stackexchange.commasterorganicchemistry.com
The success of a reductive amination protocol hinges on the careful selection and optimization of the catalytic system and the reducing agent. The choice of these components influences reaction efficiency, selectivity, and compatibility with various functional groups.
Catalytic Systems: A variety of metal catalysts are employed for the reduction step, which typically involves catalytic hydrogenation. Palladium (Pd), Platinum (Pt), Nickel (Ni), and Rhodium (Rh) are common choices. nih.gov Palladium-based catalysts, such as Pd on carbon (Pd/C) or Pd(OH)₂, are particularly versatile and are frequently used with molecular hydrogen (H₂) as the reductant. wikipedia.orgnih.gov Recent research has focused on developing more efficient and reusable heterogeneous catalysts. For instance, palladium nanospecies supported on materials like porous g-C₃N₄ have shown high activity and selectivity, even for the synthesis of sterically hindered amines at room temperature. nih.gov Earth-abundant metal catalysts, such as those based on cobalt, are also gaining attention as more sustainable alternatives. organic-chemistry.org
Reducing Agents: While catalytic hydrogenation with H₂ gas is a clean and atom-economical method, several chemical hydride reducing agents are also commonly used, offering operational simplicity. wikipedia.orgsigmaaldrich.com
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent. vedantu.com It can reduce aldehydes and ketones, so in a direct reductive amination, it is often added after allowing sufficient time for the imine to form to avoid reducing the starting carbonyl compound. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): A key advantage of NaBH₃CN is its selectivity. It is less reactive than NaBH₄ and preferentially reduces the protonated imine (iminium ion) over the starting aldehyde or ketone, even at mildly acidic pH (4-5). sigmaaldrich.commasterorganicchemistry.com This allows for the entire reaction to be performed in a single pot with all reagents present from the start. commonorganicchemistry.com
Sodium Triacetoxyborohydride (NaB(OAc)₃H): Another mild and selective reagent, often used for a wide range of aldehydes and ketones. stackexchange.comorganic-chemistry.org It is particularly effective in non-protic solvents like dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com
The following table summarizes various catalytic systems and reducing agents used in reductive amination for synthesizing secondary amines.
| Catalyst System | Reducing Agent | Typical Substrates | Key Features & Conditions |
| Pd/C | H₂ | Aldehydes, Ketones, Primary/Secondary Amines | Versatile and widely used. Mild conditions (e.g., 35-40°C, H₂ atmosphere). google.com |
| Pd(OH)₂/g-C₃N₄ | H₂ | Aldehydes, Sterically Hindered Amines | High activity and selectivity at room temperature. The hydroxyl group on Pd plays a key role. nih.gov |
| None | NaBH₃CN | Aldehydes, Ketones, Primary/Secondary Amines | Selective for iminium ions over carbonyls. Often used with a proton source (e.g., acetic acid) in solvents like methanol. sigmaaldrich.commasterorganicchemistry.com |
| None | NaB(OAc)₃H | Aldehydes, Ketones, Primary/Secondary Amines | Mild and highly selective. Used in solvents like DCE or THF. stackexchange.comorganic-chemistry.org |
| None | NaBH₄ | Aldehydes, Ketones, Primary/Secondary Amines | Cost-effective. Usually added after imine formation. Common in protic solvents like methanol. vedantu.comcommonorganicchemistry.com |
| Co particles | H₂ | Aldehydes, Ketones, Ammonia | Earth-abundant metal catalyst. Mild conditions (e.g., 80°C, 1-10 bar H₂). organic-chemistry.org |
The mechanism of reductive amination is a two-part process:
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (ethylamine) on the carbonyl carbon of the aldehyde [3-(4-methoxyphenyl)propanal]. This forms a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine (or its protonated form, the iminium ion). wikipedia.orgamherst.edu
Reduction of the Imine: The second stage is the reduction of the C=N bond.
With Hydride Reagents (e.g., NaBH₄, NaBH₃CN): The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the iminium ion. vedantu.com This is followed by protonation (often from the solvent) to yield the final secondary amine. vedantu.com NaBH₃CN is particularly effective because it readily reduces the more electrophilic iminium ion while being slow to react with the less electrophilic carbonyl group of the aldehyde. masterorganicchemistry.com
With Catalytic Hydrogenation (e.g., Pd/C, H₂): The imine intermediate is adsorbed onto the surface of the metal catalyst. Hydrogen is also adsorbed and dissociatively chemisorbed on the metal surface. The C=N bond is then hydrogenated in a stepwise manner to form the C-N single bond of the final amine product. nih.gov Recent studies using in-situ spectroscopy have provided deeper insights, suggesting that for catalysts like Pd(OH)₂, the hydroxyl groups can facilitate proton transfer, aiding both the dehydration step for imine formation and the subsequent reduction of the C=N bond. nih.gov
Nucleophilic Substitution Reactions for Alkylated Amines
An alternative strategy for synthesizing this compound involves direct alkylation, a type of nucleophilic substitution reaction. This approach can be conceptualized in two ways: ethylating a precursor amine or coupling an amine with a phenoxy-derived substrate.
This method involves the reaction of an amine with an alkyl halide. For the target molecule, this would mean reacting 3-(4-methoxyphenyl)propan-1-amine (B1587534) with an ethylating agent like ethyl bromide or ethyl iodide. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form a new C-N bond. wikipedia.org
A significant challenge with this method is overalkylation . wikipedia.orgmasterorganicchemistry.com The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. masterorganicchemistry.com This means the secondary amine can compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine (N,N-diethyl-3-(4-methoxyphenyl)propan-1-amine) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
To achieve selective mono-alkylation and minimize these side products, reaction conditions must be carefully controlled. Strategies include:
Using a large excess of the starting amine to increase the probability of the alkylating agent reacting with it rather than the secondary amine product.
Careful optimization of stoichiometry, solvent, and base. acsgcipr.org
| Alkylating Agent | Amine Substrate | Base | Common Issues | Control Strategy |
| Ethyl Bromide | 3-(4-Methoxyphenyl)propan-1-amine | K₂CO₃, CsOH | Overalkylation to tertiary amine and quaternary salt. masterorganicchemistry.comacsgcipr.org | Use of excess primary amine, careful control of stoichiometry. acsgcipr.org |
| Ethyl Iodide | 3-(4-Methoxyphenyl)propan-1-amine | K₂CO₃, CsOH | Similar to ethyl bromide, but iodide is a better leaving group, potentially leading to faster but less selective reactions. | Similar control strategies as above. |
Forming the C-N bond by directly coupling an amine with a phenol (B47542) or a phenol derivative offers an alternative disconnection approach. Phenols are abundant and generally less toxic than the corresponding aryl halides, making them attractive starting materials. nih.govnih.gov However, the hydroxyl group (-OH) is a poor leaving group, necessitating specific activation strategies.
Direct N-Alkylation with Phenols: Some methods achieve direct coupling. For example, phenols can be converted to secondary amines via a tandem reaction involving hydrogenation and amination over a heterogeneous palladium hydride (PdHₓ) catalyst under an H₂ atmosphere. rsc.org Another approach involves the reaction of an oxyalkylated phenol with a primary amine over a nickel or copper-based catalyst at elevated temperatures. google.com
Coupling via Activated Phenol Derivatives (Buchwald-Hartwig Amination): A more common and versatile strategy is to convert the phenol's hydroxyl group into a better leaving group, such as a tosylate (-OTs) or triflate (-OTf). nih.govacs.org These aryl sulfonates can then be coupled with an amine (like ethylamine) using a palladium catalyst in what is known as the Buchwald-Hartwig amination. nih.govwikipedia.org This cross-coupling reaction has become a powerful tool for C-N bond formation and is known for its broad substrate scope and functional group tolerance. wikipedia.org Recent advancements have enabled the amination of aryl tosylates to occur even at room temperature with high efficiency using specialized palladium-ligand systems. nih.govberkeley.edu This approach would involve reacting a tosylate derivative of 3-(4-hydroxyphenyl)propan-1-amine with ethylamine, or a tosylate of 4-methoxy-phenol with a suitable 3-aminopropyl synthon, although the former is more direct.
Multicomponent Reaction (MCR) Approaches for Amine Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org Several MCRs are particularly well-suited for the construction of amine scaffolds.
The Mannich reaction is a classic MCR that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A more recent variation, the Petasis Borono-Mannich (PBM) reaction , utilizes an amine, a carbonyl compound, and an organoboronic acid to generate α-amino acids and other amine-containing structures. nih.govchemrxiv.org This reaction is known for its operational simplicity and the use of readily available starting materials. chemrxiv.org
The Strecker reaction is another fundamental MCR that produces α-amino nitriles from the reaction of an aldehyde or ketone with an amine and a cyanide source. nih.gov These nitriles can then be hydrolyzed to afford α-amino acids. The development of asymmetric versions of the Strecker reaction has enabled the synthesis of chiral amines with high enantiomeric excess. nih.gov
The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines. A synergistic I2/amine promoted Povarov-type reaction has been developed for the synthesis of 2-acyl-3-aryl(alkyl)quinolines from methyl ketones, arylamines, and aryl(alkyl)acetaldehydes. organic-chemistry.org
Recent advancements have also seen the development of a three-component carbonyl alkylative amination (CAA) reaction, which provides a streamlined synthesis of complex α-branched alkylamines from a secondary amine, an enolizable aldehyde, and a nonactivated alkyl iodide. nih.gov This method overcomes some limitations of traditional reductive amination. nih.gov
Table 1: Examples of Multicomponent Reactions for Amine Synthesis
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Mannich Reaction | Carbonyl compound, Aldehyde, Amine | β-Amino carbonyl compound | Forms a new C-C and C-N bond. nih.gov |
| Petasis Borono-Mannich | Aldehyde, Amine, Boronic acid | α-Amino acid derivatives | Mild conditions, broad substrate scope. nih.govchemrxiv.org |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | Precursor to α-amino acids. nih.gov |
| Povarov Reaction | Arylamine, Aldehyde, Alkene | Tetrahydroquinoline | Access to nitrogen-containing heterocycles. organic-chemistry.org |
| Carbonyl Alkylative Amination | Secondary amine, Aldehyde, Alkyl iodide | α-Branched tertiary amine | Overcomes limitations of reductive amination. nih.gov |
Stereoselective Synthesis and Chiral Resolution Techniques
The biological activity of many amine-containing compounds is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of amines is of paramount importance.
Asymmetric Catalysis in Chiral Amine Production
Asymmetric catalysis has become a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. nih.gov In the context of chiral amine synthesis, transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines, enamines, and enamides is a widely used and powerful strategy. acs.org Iridium complexes with chiral phosphine-phosphoramidite ligands have shown high efficiency in the asymmetric hydrogenation of N-aryl imines, yielding important chiral amine building blocks. acs.org
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a powerful tool. rsc.org Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile and effective in a broad spectrum of enantioselective reactions. rsc.orgacs.org Chiral Brønsted bases, often incorporating chiral amine moieties, can catalyze various asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org
Diastereomeric Salt Formation for Enantiomeric Enrichment
Classical resolution via diastereomeric salt formation remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. wikipedia.orgpharmtech.com This technique involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.comalmerja.com
Commonly used chiral resolving agents for racemic bases include chiral acids like (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org For instance, the resolution of racemic methamphetamine has been achieved using (R,R)-tartaric acid. mdpi.com The choice of resolving agent and solvent is crucial for achieving efficient separation. utm.my After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orgpbworks.com
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application Example |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.orglibretexts.org |
| (-)-Malic Acid | Chiral Acid | Separation of enantiomeric amines. libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Used for resolving racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | A common resolving agent for amines. pharmtech.comlibretexts.org |
| Di-p-toluoyl-L-tartaric acid | Chiral Acid | Resolution of 4-cyano-1-aminoindane. rsc.org |
Chemoenzymatic and Biocatalytic Strategies for Enantiopure Amine Synthesis
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mdpi.comrsc.org Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure amines. rsc.orgillinois.edu
Transaminases (TAs) , particularly ω-transaminases (ω-TAs) or amine transaminases (ATAs), are a key class of enzymes for chiral amine synthesis. nih.govcapes.gov.br They catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine with high enantiomeric excess. illinois.eduoup.com Both (R)- and (S)-selective ω-transaminases are available, allowing for the synthesis of either enantiomer of a target amine. illinois.edu The biocatalytic synthesis of sitagliptin, an antidiabetic drug, using an engineered (R)-selective ω-transaminase is a prominent industrial example of this technology's power. illinois.edu
Lipases are another class of enzymes used in the chemoenzymatic resolution of racemic amines. sigmaaldrich.com The process typically involves the lipase-catalyzed acylation of one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. sigmaaldrich.com
Deracemization strategies, which convert a racemate into a single enantiomer, represent an optimal approach with a theoretical yield of 100%. rsc.org Chemoenzymatic deracemization can be achieved through dynamic kinetic resolution (DKR), where an enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. rsc.org
Table 3: Biocatalytic Approaches to Chiral Amine Synthesis
| Biocatalytic Method | Enzyme Class | Description |
|---|---|---|
| Asymmetric Synthesis | Transaminases (TAs) | Stereoselective amination of a prochiral ketone or aldehyde. nih.govcapes.gov.br |
| Kinetic Resolution | Lipases | Enantioselective acylation of one enantiomer in a racemic mixture. sigmaaldrich.com |
| Deracemization | Multiple Enzymes/Chemoenzymatic | Conversion of a racemate into a single enantiomer. rsc.org |
Green Chemistry Principles in Amine Synthesis Research
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov In amine synthesis, this translates to a focus on developing more sustainable and environmentally benign protocols. rsc.orgrsc.org
Development of Sustainable Synthetic Protocols
Sustainable approaches to amine synthesis often focus on improving atom economy, using renewable feedstocks, and employing catalytic methods to reduce waste. acs.orgrsc.org Classical methods for amine synthesis, such as the Gabriel synthesis and reductive alkylation, often suffer from low atom economy and the generation of stoichiometric waste. rsc.org
Modern catalytic methods like hydrogen borrowing (or hydrogen autotransfer) and reductive amination using molecular hydrogen are considered greener alternatives. rsc.orgresearchgate.net Hydrogen borrowing utilizes an alcohol as an alkylating agent, with water being the only byproduct. rsc.org Reductive amination of carbonyl compounds with amines using H₂ over a heterogeneous catalyst is a clean process that avoids the use of stoichiometric hydride reagents. researchgate.net
The use of biocatalysis , as discussed in section 2.2.3, is inherently a green technology as enzymes are derived from renewable resources and operate under mild, aqueous conditions. mdpi.com The development of chemoenzymatic cascade reactions, where multiple steps are performed in one pot, further enhances the sustainability of the process by reducing purification steps and solvent usage. researchgate.networktribe.com
The choice of solvent is another critical aspect of green chemistry. acs.org Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov The use of aqueous micellar media for chemoenzymatic reductive alkylation represents a step towards more environmentally friendly amine synthesis. researchgate.net
Table 4: Green Chemistry Metrics and Strategies in Amine Synthesis
| Green Chemistry Principle | Application in Amine Synthesis |
|---|---|
| Atom Economy | Use of catalytic hydrogen borrowing and reductive amination to maximize the incorporation of reactant atoms into the final product. acs.orgrsc.org |
| Use of Renewable Feedstocks | Employing biomass-derived precursors and biocatalysts like enzymes. rsc.orgrsc.org |
| Catalysis | Shifting from stoichiometric reagents to catalytic (transition metal, organo-, or bio-catalysts) methods to reduce waste. nih.govfrontiersin.orgrsc.org |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or greener alternatives. acs.orgnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts. illinois.edu |
| Reduce Derivatives | Using enzymes that can selectively react at one functional group, avoiding the need for protecting groups. acs.org |
Atom Economy and Reaction Efficiency Metrics
In the pursuit of sustainable chemical manufacturing, particularly within the fine chemical and pharmaceutical sectors, the evaluation of synthetic routes extends beyond mere chemical yield. sheldon.nlrsc.org Green chemistry metrics provide a quantitative framework to assess the environmental performance and resource efficiency of a chemical process. rsc.orgrsc.org For the synthesis of secondary amines like this compound and its analogs, metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor are crucial for comparing the green credentials of different synthetic strategies. rsc.orgacsgcipr.orgrsc.org
Key Green Chemistry Metrics:
Atom Economy (AE): Introduced by Barry Trost, AE measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org It provides a fundamental assessment of how well a reaction's design minimizes waste at the molecular level, with a 100% AE being ideal. studymind.co.uklibretexts.org
E-Factor: Developed by Roger Sheldon, the E-Factor offers a more practical measure of waste by quantifying the actual mass of waste produced per unit mass of product. sheldon.nlresearchgate.net It is calculated as the total mass of waste (raw materials, solvent losses, reagents) divided by the mass of the isolated product. sheldon.nlresearchgate.net Unlike AE, it accounts for reaction yield, byproducts, and process aids, providing a direct indicator of waste generation. sheldon.nl The fine chemical and pharmaceutical industries typically exhibit high E-Factors, ranging from 5 to over 100, largely due to multi-step syntheses and the use of stoichiometric reagents. sheldon.nlwalisongo.ac.id
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable as a key metric, PMI provides a holistic view of process efficiency. acsgcipr.orgacs.orgchem-station.com It is the ratio of the total mass of all materials (reactants, solvents, process aids) used in a process to the mass of the final product. acsgcipr.orgnih.gov PMI is directly related to the E-Factor (PMI = E-Factor + 1) but is often favored in industrial settings because it frames efficiency in terms of inputs, aligning directly with manufacturing and cost analysis. sheldon.nlacs.org Lower PMI values indicate a more efficient and sustainable process. numberanalytics.com
Application to Amine Synthesis:
Direct N-Alkylation: This method involves reacting a primary amine (e.g., 3-(4-methoxyphenyl)propan-1-amine) with an alkylating agent (e.g., ethyl bromide). While straightforward, this reaction often suffers from poor atom economy due to the formation of a salt byproduct. Furthermore, it carries a significant risk of over-alkylation, where the desired secondary amine reacts further to form a tertiary amine, reducing yield and complicating purification. stackexchange.com
Reductive Amination: This is a highly versatile and widely used one-pot method for forming amines. stackexchange.comwikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting 4-methoxyphenylpropanal with ethylamine. Reductive amination is often favored for its high selectivity, which avoids the over-alkylation issues common to direct alkylation. stackexchange.com The use of catalytic hydrogenation as the reduction step can lead to very high atom economy, with water being the only theoretical byproduct. wikipedia.org
The following table provides a theoretical comparison of the atom economy for these two primary synthetic routes.
| Metric | Direct N-Alkylation | Reductive Amination (Catalytic Hydrogenation) | Notes |
| Reactants | 3-(4-methoxyphenyl)propan-1-amine, Ethyl Bromide, Base (e.g., NaHCO₃) | 4-Methoxyphenylpropanal, Ethylamine, Hydrogen (H₂) | The base in alkylation is required to neutralize the HBr byproduct. |
| Products | This compound, NaBr, H₂O, CO₂ | This compound, H₂O | Reductive amination is significantly more atom-economical. |
| Theoretical Atom Economy (AE) | ~63% | ~91% | Calculation assumes NaHCO₃ as the base for alkylation and H₂ as the reductant for amination. The AE for alkylation is significantly lower due to the formation of inorganic salt byproducts. |
Detailed Research Findings:
Studies consistently show that catalytic reductive amination processes are significantly greener than stoichiometric methods. The choice of reducing agent is critical. While hydride reagents like sodium borohydride (NaBH₄) are effective, they have poor atom economy and contribute to waste streams. organic-chemistry.org In contrast, catalytic hydrogenation (using H₂ gas with catalysts like Pd/C or Ni) is highly atom-economical, producing only water as a byproduct. wikipedia.org
The pharmaceutical industry reports that process mass intensity (PMI) for manufacturing active pharmaceutical ingredients (APIs) can often be in the range of 100-200, meaning 100 to 200 kg of materials are used to produce 1 kg of product. walisongo.ac.id A major contributor to this high PMI is the extensive use of solvents in both the reaction and subsequent purification steps, such as chromatography. rsc.orgwalisongo.ac.id Therefore, strategies to reduce waste focus not only on reaction design (atom economy) but also on minimizing solvent use, recycling solvents, and replacing hazardous solvents with greener alternatives. rsc.orgnih.gov Research into "hydrogen borrowing" or "auto-transfer hydrogenation" catalysis, where alcohols are used as alkylating agents, represents a frontier in green amine synthesis, as it further improves the atom economy and safety profile by avoiding pre-formed aldehydes and using readily available starting materials. rsc.org
The following table presents typical green metric values for different types of chemical processes, illustrating the general efficiency landscape in which amine synthesis operates.
| Metric Type | Industry Sector | Typical Value Range | Reference |
| E-Factor | Oil Refining | < 0.1 | sheldon.nl |
| E-Factor | Bulk Chemicals | < 1–5 | sheldon.nl |
| E-Factor | Fine Chemicals | 5–50 | sheldon.nlwalisongo.ac.id |
| E-Factor | Pharmaceuticals | 25–>100 | sheldon.nlwalisongo.ac.id |
| Process Mass Intensity (PMI) | Pharmaceuticals (General) | 100–200+ | walisongo.ac.id |
By prioritizing synthetic routes with high atom economy, such as catalytic reductive amination, and by optimizing processes to minimize solvent use and waste generation, the production of amines like this compound can be aligned more closely with the principles of green chemistry. rsc.org
Advanced Analytical Methodologies for Research Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Structure Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For N-Ethyl-3-(4-methoxyphenyl)propan-1-amine, distinct signals are expected for the aromatic protons, the aliphatic chain protons, the N-ethyl group protons, and the methoxy (B1213986) group protons. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (e.g., triplets, quartets) reveal adjacent, non-equivalent protons.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment. rsc.org The spectrum for this compound would show characteristic signals for the aromatic carbons, the aliphatic carbons of the propane chain and ethyl group, and the methoxy carbon.
¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. researchgate.netrsc.org For a secondary amine like this compound, the ¹⁵N chemical shift can confirm the nature of the nitrogen-containing functional group and can be sensitive to factors like protonation and hydrogen bonding. researchgate.net
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -CH₂) |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| ~ 3.79 | Singlet | 3H | -OCH₃ |
| ~ 2.65 | Triplet | 2H | Ar-CH₂- |
| ~ 2.60 | Quartet | 2H | -NH-CH₂-CH₃ |
| ~ 2.55 | Triplet | 2H | -CH₂-NH- |
| ~ 1.80 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.10 | Triplet | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158.0 | Ar-C (C-OCH₃) |
| ~ 133.5 | Ar-C (C-CH₂CH₂CH₂NH) |
| ~ 129.5 | Ar-CH (ortho to -CH₂) |
| ~ 114.0 | Ar-CH (ortho to -OCH₃) |
| ~ 55.2 | -OCH₃ |
| ~ 49.5 | -CH₂-NH- |
| ~ 44.0 | -NH-CH₂-CH₃ |
| ~ 33.0 | -CH₂-CH₂-CH₂- |
| ~ 31.0 | Ar-CH₂- |
Predicted ¹⁵N NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. ethz.ch These techniques correlate signals from different nuclei based on their scalar coupling.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent methylene groups in the propyl chain (Ar-CH₂-CH₂ -CH₂ -NH) and between the methylene and methyl protons of the N-ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning carbon signals by linking them to their known proton assignments. For example, the aromatic proton signals at ~7.10 ppm would correlate with the aromatic carbon signal at ~129.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the methoxy protons (~3.79 ppm) and the aromatic carbon to which the methoxy group is attached (~158.0 ppm). It would also confirm the connection of the propyl chain to the aromatic ring and the ethyl group to the nitrogen atom.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. docbrown.info When a molecule is ionized, it forms a molecular ion which can then break apart into smaller, characteristic fragment ions.
For this compound, the molecular ion ([M]⁺•) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.29 g/mol ). The primary fragmentation pathways are predictable based on the stability of the resulting ions:
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom. The most likely alpha-cleavage would involve the loss of a propyl-aryl radical to form a stable iminium cation at m/z 58.06.
Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain would result in the formation of a stable 4-methoxybenzyl cation (m/z 121.06) or a tropylium ion through rearrangement.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion |
|---|---|
| 193.15 | [C₁₂H₁₉NO]⁺• (Molecular Ion) |
| 121.06 | [C₈H₉O]⁺ (4-methoxybenzyl cation) |
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the elemental formula of the molecular ion and its fragments, as different formulas with the same nominal mass will have slightly different exact masses. For this compound (C₁₂H₁₉NO), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions, providing definitive confirmation of the chemical formula.
Calculated Exact Mass of [M+H]⁺: 194.15394
Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming molecular structures. nih.govmdpi.com In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, isolated, and then subjected to collision-induced dissociation (CID) to induce further fragmentation. The resulting daughter ions are then analyzed. This process provides clear evidence of the relationship between a parent ion and its fragments, helping to piece the molecule's structure together and confirm the proposed fragmentation pathways. For example, isolating the parent ion at m/z 194 and observing daughter ions at m/z 121 and m/z 58 would strongly support the proposed structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. researchgate.net Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum. The FTIR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 (weak-medium, broad) | N-H Stretch | Secondary Amine |
| 3000 - 3100 (medium) | C-H Stretch | Aromatic |
| 2850 - 2960 (strong) | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1500 - 1600 (medium) | C=C Stretch | Aromatic Ring |
| 1240 - 1260 (strong) | C-O Stretch | Aryl Ether |
| 1030 - 1050 (strong) | C-O Stretch | Aryl Ether |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4-methoxyphenyl)propan-1-amine (B1587534) |
| N-methylethanamine |
Chromatographic Methods for Separation, Purity Assessment, and Reaction Progress Analysis
The characterization and quality control of this compound rely on a suite of advanced analytical methodologies. Chromatographic techniques are particularly central to separating the compound from impurities, assessing its purity, and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
A common approach for the analysis of N-substituted phenethylamine derivatives is reversed-phase HPLC. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the analyte.
The mobile phase composition is a critical parameter that must be optimized to achieve adequate separation. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically employed. The organic modifier is adjusted to control the retention time of the compound, while the buffer is used to control the pH and improve peak shape, especially for amine-containing compounds. The pH of the mobile phase can significantly influence the retention behavior of ionizable analytes. For basic compounds like this compound, a slightly acidic or neutral pH is often used to ensure consistent protonation and good chromatographic performance.
Detection is commonly performed using an ultraviolet (UV) detector, as the methoxyphenyl group in the molecule provides a chromophore that absorbs in the UV region. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte, is crucial for achieving high sensitivity.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. This allows for the accurate determination of the purity of a sample by comparing its peak area to the calibration curve. The method's linearity, accuracy, and precision should be validated to ensure reliable results.
Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) | Provides hydrophobic interactions for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile acts as the organic modifier, while formic acid helps to improve peak shape by protonating the amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 225 nm | The methoxyphenyl group exhibits strong absorbance in this region of the UV spectrum. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS can be used to identify the compound, assess its purity, and detect volatile impurities that may be present from the synthesis.
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, typically helium. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A non-polar or mid-polarity column, such as one coated with a 5% phenyl-polysiloxane stationary phase, is often suitable for the analysis of phenethylamine derivatives.
The temperature of the GC oven is programmed to increase during the analysis, which allows for the elution of compounds with a range of boiling points. The temperature program must be optimized to achieve good separation of the target compound from any impurities.
Following separation by GC, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from cleavage of the bonds in the propanamine side chain. For example, cleavage of the bond between the alpha and beta carbons relative to the nitrogen atom is a common fragmentation pathway for phenethylamines. The mass spectrum allows for the unambiguous identification of the compound by comparing it to a reference spectrum or by interpreting the fragmentation pattern.
GC-MS is also a valuable tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the determination of the optimal reaction time.
Interactive Data Table: Representative GC-MS Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polysiloxane | A standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample upon injection. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program designed to elute the target compound and separate it from potential impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | A typical mass range for acquiring the full mass spectrum of the compound and its fragments. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is particularly well-suited for reaction monitoring and preliminary screening of this compound. It allows for the qualitative assessment of the presence of the product and the consumption of starting materials in a reaction mixture.
TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica gel. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases.
The choice of the mobile phase is crucial for achieving good separation. For amine-containing compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a small amount of a polar solvent (e.g., methanol or triethylamine) is often used. The addition of a base like triethylamine can help to reduce tailing of the spots by deactivating acidic sites on the silica gel.
After the mobile phase has ascended the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. Since this compound contains a chromophore, it can often be visualized under a UV lamp. Alternatively, a staining agent, such as ninhydrin or potassium permanganate, can be used to visualize the spots.
By comparing the retention factor (Rf) value of the product spot to that of a reference standard, the presence of the desired compound can be confirmed. The disappearance of the starting material spots indicates the progress of the reaction. TLC provides a quick and convenient way to determine if a reaction has gone to completion before proceeding with workup and purification.
Interactive Data Table: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Condition | Rationale |
| Stationary Phase | Silica gel 60 F254 | A common and versatile stationary phase for TLC. The F254 indicator allows for visualization under UV light. |
| Mobile Phase | Ethyl Acetate:Hexane:Triethylamine (70:25:5) | A solvent system with tunable polarity. Triethylamine is added to improve the spot shape of the amine. |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain | UV light allows for non-destructive visualization, while the permanganate stain is a general-purpose stain for organic compounds. |
Role in Advanced Organic Synthesis and Research Tool Development
Use as a Precursor in the Synthesis of Complex Organic Scaffolds
The structural framework of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine, containing a secondary amine and an electron-rich aromatic ring, makes it a viable precursor for constructing more elaborate molecular architectures.
Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are core components in a vast number of pharmaceuticals and biologically active compounds. Amines like this compound can serve as key building blocks for these structures through cyclization reactions. For instance, intramolecular cyclization strategies can be employed to create quinoline or indole derivatives, which are significant heteroaromatic rings in pharmaceutical chemistry. clockss.org The secondary amine can participate in reactions such as Pictet-Spengler or Bischler-Napieralski type cyclizations with appropriate functional groups on the propyl chain or by introducing a carbonyl equivalent to form cyclic iminium ions, which then undergo ring closure.
Multicomponent reactions (MCRs) also offer a powerful strategy for the one-pot synthesis of complex heterocyclic scaffolds. acs.org The amine functionality of this compound could be utilized in Ugi or Passerini reactions, incorporating its structural motif into diverse libraries of compounds for drug discovery.
Intermediate in Multi-Step Synthetic Strategies
In multi-step syntheses, this amine can function as a crucial intermediate after its initial preparation. A common synthetic route to produce such amines is through the reductive amination of a corresponding ketone, such as 1-(4-methoxyphenyl)propan-2-one, with ethylamine. pharmainfo.in Once formed, the amine can be carried through several synthetic steps. For example, it can be part of a sequence where it is first acylated to form an amide, followed by reduction or other transformations on the methoxyphenyl ring or the alkyl chain. Such strategies are employed in the synthesis of advanced intermediates for complex natural products or pharmaceutical agents. nih.gov One-pot, multi-step methodologies can streamline these processes, for example, through cascade reactions involving nucleophilic addition and subsequent cyclization. gla.ac.uk
Derivatization for Enhanced Synthetic Utility
The reactivity of the secondary amine allows for numerous derivatization reactions to enhance its utility as a synthetic tool. Acylation of the amine with various acyl chlorides or anhydrides can produce a range of amides. These amides can serve as precursors for other functional groups or can be used to introduce specific properties to the molecule. Furthermore, the nitrogen atom can be incorporated into more complex functional groups, such as sulfonamides or ureas, which are prevalent in medicinal chemistry. The formation of Schiff bases through condensation with aldehydes is another avenue for derivatization, creating imine intermediates that can undergo further reactions. researchgate.net
Development of Novel Reagents and Catalysts Utilizing Amine Derivatives
Derivatives of amines are frequently used as ligands for metal catalysts or as organocatalysts themselves. Chiral amines, in particular, are valuable as resolving agents, chiral auxiliaries, and catalysts in asymmetric synthesis. google.com While specific applications for this compound are not detailed, its structural analogs, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are known to be useful in this capacity. google.com By introducing chirality, either at the carbon alpha to the nitrogen or elsewhere in the molecule, derivatives of this compound could potentially be developed into catalysts for reactions like asymmetric Mannich reactions or Michael additions. wikipedia.org
Application as Mechanistic Probes in Reaction Methodology Studies
Substituted amines can be used as mechanistic probes to understand the pathways of organic reactions. The electronic properties of the 4-methoxyphenyl (B3050149) group (an electron-donating group) can influence the reactivity of the amine and any adjacent reaction centers. By comparing its reactivity to analogs with electron-withdrawing groups, chemists can elucidate the electronic demands of a reaction's transition state. For example, in a reaction involving the amine as a nucleophile, the rate of reaction with this compound could be compared to that of its unsubstituted phenyl or nitrophenyl analogs to determine the extent of positive charge development on the nitrogen atom in the rate-determining step. Such studies are fundamental to the development of new synthetic methods. nih.gov
Analog Development for Structure-Reactivity Relationship Investigations
Systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships (SRRs). By synthesizing a series of analogs with variations in the substituents on the phenyl ring, the length of the alkyl chain, or the nature of the N-alkyl group, researchers can map how these structural changes affect reactivity in a particular transformation.
For example, the table below illustrates a potential set of analogs that could be synthesized to study the impact of the N-alkyl group on the amine's nucleophilicity or its performance as a directing group.
| Compound Name | N-Alkyl Group | Alkyl Chain | Phenyl Substitution |
| N-Methyl-3-(4-methoxyphenyl)propan-1-amine | Methyl | Propyl | 4-Methoxy |
| This compound | Ethyl | Propyl | 4-Methoxy |
| N-Propyl-3-(4-methoxyphenyl)propan-1-amine | Propyl | Propyl | 4-Methoxy |
| N-Isopropyl-3-(4-methoxyphenyl)propan-1-amine | Isopropyl | Propyl | 4-Methoxy |
| N-Ethyl-3-(4-hydroxyphenyl)propan-1-amine | Ethyl | Propyl | 4-Hydroxy |
| N-Ethyl-3-(phenyl)propan-1-amine | Ethyl | Propyl | None |
By comparing the reaction outcomes or rates for this series of compounds, a quantitative understanding of steric and electronic effects can be developed, guiding the design of more efficient synthetic routes or more effective molecules for specific applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Catalytic Systems for Amine Functionalization
The functionalization of amines, including N-alkylation to form compounds like N-Ethyl-3-(4-methoxyphenyl)propan-1-amine, is traditionally reliant on methods that can be resource-intensive. The future lies in developing catalytic systems that are not only efficient but also environmentally benign.
Key Research Thrusts:
Metal-Free Catalysis: A significant shift is underway towards metal-free catalytic systems to circumvent issues of toxicity, cost, and metal leaching associated with traditional transition metal catalysts. Amine-functionalized graphitic carbon nitride (NH2-GCN) has been investigated as a heterogeneous solid base catalyst. acs.orgresearchgate.netchemrxiv.org This type of catalyst offers a green, sustainable, and metal-free approach for various organic transformations. acs.orgresearchgate.netchemrxiv.org
Biomass-Derived Catalysts: The use of renewable resources as catalyst supports is a promising area. For instance, amine-functionalized sugarcane bagasse has been successfully used as a catalyst for Knoevenagel condensation, demonstrating the potential of modified biomass in creating value-added chemicals. nih.gov
Photocatalysis: Visible-light-driven photocatalysis represents a sustainable approach, utilizing light as a clean energy source to drive chemical reactions. researchgate.net This method can facilitate challenging transformations like the α-C–H functionalization of unprotected primary amines under mild conditions. researchgate.net
Comparative Analysis of Emerging Catalytic Systems:
| Catalytic System | Core Principle | Advantages | Representative Application |
|---|---|---|---|
| Amine-Functionalized Graphene | Utilizes electron-donating amine groups on a graphene support to stabilize and activate metal nanoparticles (e.g., Palladium). nih.gov | High catalytic activity, stability, prevents metal leaching, recyclable. nih.gov | Suzuki and Carbonylative Suzuki–Miyaura coupling reactions. nih.gov |
| Metal-Free Heterogeneous Catalysts | Employs materials like amine-functionalized graphitic carbon nitride (NH2-GCN) as solid base catalysts. acs.orgresearchgate.netchemrxiv.org | Sustainable, metal-free, increased basicity, high yield and selectivity. acs.orgresearchgate.net | Knoevenagel condensation. acs.orgresearchgate.netchemrxiv.org |
| Organophotoredox Catalysis | Uses an organic photosensitizer and an assisting agent (e.g., silicon) to facilitate bond cleavage via photoredox cycles. acs.org | Sustainable (uses light), high chemoselectivity, applicable to complex molecules. acs.org | Dealkylation of aryl alkyl ethers. acs.org |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and optimizing reaction outcomes. This data-driven approach can significantly accelerate the discovery and scale-up of synthetic routes for molecules such as this compound.
Key Research Thrusts:
Yield Prediction: ML algorithms, such as random forest and CatBoost regression, are being trained on experimental datasets to predict reaction yields with high accuracy. pku.edu.cnacs.org Studies have shown that even with small datasets, these models can achieve excellent predictive performance (R² > 0.95), offering valuable insights for chemists. pku.edu.cn
Process Optimization: AI can analyze complex variable interactions (e.g., catalyst type, solvent, temperature, reactant concentrations) to identify optimal reaction conditions. This is particularly useful in complex systems like carbon-capture plants, where ML models have been used to accurately predict and manage amine emissions. epfl.ch
Structure-Property Correlation: By analyzing large datasets, ML can uncover crucial relationships between a molecule's structure and its performance in a given application. For example, ML has been used to show how the chemical properties of different amines in polymer micelles directly influence their mRNA binding efficiency and delivery performance. nih.gov
Illustrative Data for ML-Driven Synthesis:
| ML Model Type | Input Data (Features) | Predicted Outcome | Potential Impact on Amine Synthesis |
|---|---|---|---|
| Random Forest | Molecular descriptors, coupling reagents, solvents, concentrations. pku.edu.cn | Reaction conversion rate/yield. pku.edu.cn | Rapidly screen conditions to maximize yield of this compound. |
| Gaussian Process | Amine chemistry, pKa, molecular volume, hydrophobicity. nih.gov | mRNA binding efficiency, in vivo biodistribution. nih.gov | Design of amine-based drug delivery vehicles with targeted properties. |
| CatBoost Regression | Molecular structure, dipole moment, pKa values. acs.org | Oxidative degradation rate. acs.org | Selection of more stable amine solvents for industrial processes. |
Advanced In Situ Spectroscopic Monitoring for Real-time Reaction Pathway Elucidation
Understanding reaction mechanisms as they happen is critical for control and optimization. Advanced in situ spectroscopic techniques provide a window into the reaction vessel, allowing for real-time tracking of reactants, intermediates, and products. This level of detail is invaluable for refining the synthesis of substituted amines.
Key Research Thrusts:
Real-time Kinetic Analysis: Techniques like UV/Vis spectroscopy, combined with chemometric analysis, can monitor the kinetics of ion reduction and nanoparticle formation during catalyst synthesis. nih.gov This allows for precise control over the final catalyst properties.
Intermediate Detection: In situ NMR spectroscopy is a powerful tool for identifying transient intermediates that provide crucial clues about the reaction pathway. acs.orggla.ac.uk For example, it has been used to observe the formation of thioether and sulfoxide (B87167) intermediates in photocatalytic reactions, confirming the proposed mechanism. acs.org
Multi-technique Approaches: Combining various spectroscopic methods (e.g., FTIR, Raman, UV/Vis) provides a more complete picture of the reaction. This is particularly useful in complex, multi-step processes where different techniques can be sensitive to different species or reaction phases.
Application of In Situ Spectroscopy in Reaction Analysis:
| Spectroscopic Technique | Information Gained | Example Application |
|---|---|---|
| In Situ NMR | Identification of transient intermediates, structural elucidation of species in solution. acs.orggla.ac.uk | Observing the formation of a hemiacetal intermediate during a visible-light-driven oxidation. acs.org |
| In Situ UV/Vis | Monitoring concentration changes of reactants and products, tracking catalyst formation kinetics. nih.gov | Following the reduction of metal ions to form catalytic nanoclusters in real-time. nih.gov |
| In Situ FTIR/Raman | Tracking changes in functional groups, identifying bond formation/breakage. | Monitoring the conversion of a nitrile or carbonyl group during the reductive amination to form this compound. |
Development of Scalable and Continuous Flow Synthesis Technologies for Substituted Amines
Translating a laboratory-scale synthesis to industrial production requires robust and scalable technologies. Continuous flow chemistry is emerging as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and consistency for the synthesis of substituted amines.
Key Research Thrusts:
Microreactor Technology: Flow reactors provide superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions with better control, often leading to higher yields and purities. researchgate.net
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. acs.orgvapourtec.com This has been demonstrated in the synthesis of N-methyl secondary amines, where mesylate formation and subsequent amination were combined in-line. acs.orgvapourtec.com
Scalability and Throughput: Continuous flow systems are readily scalable by extending the operation time or by "numbering up" (running multiple reactors in parallel). Processes have been developed that can produce grams of product per hour, demonstrating the industrial viability of this technology. researchgate.netvapourtec.com For example, up to 10.6 g of an N-methyl secondary amine was produced in just 140 minutes. acs.org
Comparison of Batch vs. Continuous Flow Synthesis:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Challenging; requires larger vessels, potential for exotherm control issues. | Straightforward; scale by running longer or numbering-up reactors. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Often requires workup and isolation of intermediates between steps. | Allows for in-line workup and telescoping of multiple reaction steps. acs.orgvapourtec.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
